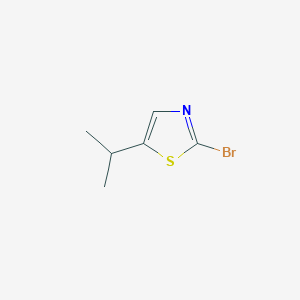

2-Bromo-5-isopropylthiazole

描述

Overview of Thiazole (B1198619) Derivatives in Contemporary Chemical Research

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring. This structural motif is present in numerous naturally occurring and synthetic molecules of significant biological importance. nih.govanalis.com.my For instance, the thiazole ring is a core component of vitamin B1 (thiamine), which is essential for nerve function. analis.com.my

In contemporary chemical research, thiazole derivatives are extensively investigated for a wide spectrum of pharmacological activities. researchgate.netfabad.org.tr These include antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties. nih.govanalis.com.myresearchgate.net The versatility of the thiazole scaffold allows chemists to modify its structure to fine-tune its biological activity, leading to the development of novel therapeutic agents. analis.com.mybohrium.com The ongoing exploration of thiazole derivatives is driven by the need to address challenges such as drug resistance and the desire for more effective and targeted therapies. bohrium.comkuey.net

Importance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocycles, which are heterocyclic compounds bearing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in organic synthesis. sigmaaldrich.com The presence of a halogen atom, such as the bromine in 2-Bromo-5-isopropylthiazole, significantly influences the reactivity of the molecule. mdpi.com

Key advantages of halogenated heterocycles include:

Synthetic Intermediates: They serve as versatile building blocks for the synthesis of more complex molecules. The halogen atom can be readily replaced by other functional groups through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. sigmaaldrich.comresearchgate.net

Enhanced Reactivity: Halogens can activate the heterocyclic ring, facilitating a variety of chemical transformations. mdpi.com

Modulation of Biological Activity: The introduction of a halogen can alter a molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which can enhance its pharmacological profile. researchgate.net

The strategic use of halogenated heterocycles allows for the efficient construction of diverse molecular architectures, making them indispensable tools in modern drug discovery and materials science. sigmaaldrich.comexlibrisgroup.com

Structural Features and Positional Isomerism of this compound within the Thiazole Class

This compound is a derivative of thiazole with the following distinct structural features:

A five-membered thiazole ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. analis.com.my

A bromine atom attached to the carbon atom at position 2 of the thiazole ring.

An isopropyl group attached to the carbon atom at position 5 of the thiazole ring.

The specific placement of these substituents is crucial to the compound's chemical properties and reactivity. Positional isomerism, where the substituents are located at different positions on the thiazole ring, would result in different compounds with distinct physical and biological characteristics. For example, 2-isopropylthiazole-4-carboxylic acid and 4-isopropylthiazole-5-carboxylic acid are positional isomers with varied properties.

Below is a table summarizing the key identifiers for this compound:

| Property | Value |

| IUPAC Name | 2-bromo-5-(propan-2-yl)-1,3-thiazole |

| CAS Number | 1159817-16-9 |

| Molecular Formula | C6H8BrNS |

| Molecular Weight | 206.11 g/mol |

Data sourced from PubChem. nih.gov

Research Avenues for Advanced Thiazole Derivatives

The foundation provided by compounds like this compound opens up numerous avenues for future research into more advanced thiazole derivatives. Current research is focused on several promising areas:

Development of Multi-Targeted Inhibitors: Designing thiazole-based compounds that can simultaneously inhibit multiple biological targets, such as different enzymes in a signaling pathway, is a key strategy in cancer therapy. frontiersin.orgnih.gov

Synergistic Combination Therapies: Investigating the combined effects of thiazole derivatives with other existing drugs, such as antibiotics or anticancer agents, could lead to more effective treatment regimens. kuey.net

Applications in Materials Science: Thiazole-containing polymers are being explored for their potential use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices. kuey.net

Green Chemistry Approaches: Developing more environmentally friendly methods for the synthesis of thiazole derivatives is an ongoing area of research. exlibrisgroup.com

The continued exploration of the synthesis and application of novel thiazole derivatives holds significant promise for advancements in medicine, agriculture, and materials science. kuey.net

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQPBEKNGDTVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671775 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159817-16-9 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Isopropylthiazole and Analogues

Established Synthetic Routes to the Thiazole (B1198619) Ring System

The creation of the thiazole core is a foundational step, with several classical and modern methods available to chemists.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. organic-chemistry.orgsynarchive.com The reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone) with a thioamide. cutm.ac.inchemhelpasap.com The process is known for its reliability and high yields. chemhelpasap.commdpi.com

The general mechanism commences with an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com To synthesize a precursor for 2-bromo-5-isopropylthiazole, one would theoretically start with a thioamide and an appropriately substituted α-haloketone containing the isopropyl moiety, such as 1-bromo-3-methyl-2-butanone.

Contemporary adaptations of the Hantzsch synthesis focus on improving efficiency and environmental compatibility. These include the use of catalysts like silica-supported tungstosilisic acid and alternative energy sources such as ultrasonic irradiation to drive the reaction. mdpi.com Solvent-free conditions have also been developed, allowing for rapid and clean synthesis of 2-aminothiazoles from α-bromoacetophenones and thiourea. organic-chemistry.org

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

| α-Halocarbonyl Compound | Thio-Component | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, Ultrasonic irradiation | Substituted Hantzsch thiazole derivative | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

The Cook-Heilbron synthesis provides an alternative route to the thiazole core, specifically for producing 5-aminothiazoles. wikipedia.orgnumberanalytics.com Discovered in 1947, this reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions. wikipedia.orgpharmaguideline.com

The mechanism begins with the nucleophilic attack of the nitrogen from the α-aminonitrile onto the carbon of the carbon disulfide (or related reactant). wikipedia.org A series of subsequent intramolecular steps leads to the formation of the 5-aminothiazole product. While effective for its specific substrate class, the Cook-Heilbron synthesis is generally less common in contemporary literature compared to the more versatile Hantzsch method. wikipedia.org

Modern organic synthesis has pursued novel cyclization strategies to access thiazoles, often featuring milder conditions, greater efficiency, and access to diverse substitution patterns.

One notable emerging method involves a one-pot, metal-free synthesis from readily available N-substituted α-amino acids. acs.org This procedure uses thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve cyclization. The thionyl chloride serves multiple roles as an activating agent, the source of the sulfur atom for the thiazole ring, and a facilitator for a deoxygenation step. acs.org

Another innovative approach is the oxidative cascade cyclization of enaminones with elemental sulfur. organic-chemistry.org This strategy, promoted by tert-butyl peroxybenzoate (TBPB), allows for the construction of thiazole-2-thiones through the formation of two C-S bonds and a C=S bond in a single operation. organic-chemistry.org The method is metal-free and demonstrates broad substrate tolerance.

Other modern strategies include:

Domino alkylation-cyclization: Microwave-assisted reactions of propargyl bromides with thioureas can produce 2-aminothiazoles rapidly and in high yields.

Photocatalytic reactions: The use of light to mediate the reaction between enaminones and thioureas provides a pathway to thiazoles at ambient temperature in the presence of oxygen.

Three-component reactions: The combination of enaminoesters, fluorodibromoiamides/ester, and sulfur offers a selective route to thiazoles through C-F bond cleavage and the formation of new C-S and C-N bonds. organic-chemistry.org

Regioselective Bromination of the Thiazole Moiety

Once the thiazole ring is formed, the introduction of a bromine atom at a specific position is required. The electronic nature of the thiazole ring dictates the regioselectivity of this halogenation. The C5 position is generally electron-rich, making it susceptible to electrophilic substitution, while the C2 position is the most electron-deficient. pharmaguideline.com

Direct bromination is a common method for functionalizing the thiazole ring. The outcome of the reaction depends heavily on the substituents already present on the ring and the reaction conditions. For a typical thiazole, electrophilic attack is favored at the C5 position. pharmaguideline.com

However, achieving C2 bromination often requires specific strategies. One approach involves deprotonation at the C2 position using a strong base like an organolithium compound, which generates a nucleophilic carbon that can then react with an electrophilic bromine source. pharmaguideline.com

In cases where the ring is substituted with both electron-donating and electron-withdrawing groups, the regioselectivity can be finely tuned. For instance, in the bromination of 4-propylthiazole-5-carboxylic acid, the electron-withdrawing carboxylic acid group deactivates the ring, but computational models predict that electrophilic attack is still favored at the C2 position. A practical protocol for this transformation involves using bromine (Br₂) in carbon tetrachloride (CCl₄) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) at a controlled temperature of 45–50°C, which can yield the desired 2-bromo product with high regioselectivity.

Table 2: Protocol for Direct C2 Bromination

| Substrate | Reagents | Conditions | Yield (Regioselectivity) | Reference |

|---|

This table is generated based on data from the text and is for illustrative purposes.

Decarboxylative bromination offers a powerful alternative route, particularly when a carboxylic acid group is already present at the desired position of bromination. This method replaces a carboxyl group with a bromine atom.

A well-known, though often harsh, method is the Hunsdiecker reaction. Modern variations have been developed to be milder and more environmentally friendly. One such method employs a transition-metal-free approach for the decarboxylative bromination of thiazole carboxylic acids using tetra-butylammonium tribromide as an effective bromine source under mild conditions. researchgate.net

More recently, a general and versatile catalytic method for the decarboxylative halogenation of various (hetero)aryl carboxylic acids, including thiazole-4-carboxylic acid, has been developed. princeton.edu This strategy utilizes a copper catalyst, a simple light source (365 nm LED), an oxidant, and a halogen atom transfer reagent. This photoredox-catalyzed approach is notable for its broad substrate scope and represents a unified strategy for accessing various aryl halides from abundant carboxylic acid precursors. princeton.edu

Control of Bromine Atom Introduction at Specific Thiazole Ring Positions

The regioselective bromination of the thiazole ring is a critical step in the synthesis of this compound. The electron density of the thiazole ring dictates that electrophilic substitution, such as bromination, preferentially occurs at the C5 position, followed by the C4 position. fabad.org.tr This inherent reactivity provides a foundational level of control.

To achieve high selectivity for the C2 position, as required for the target molecule, direct bromination of 5-isopropylthiazole (B6597480) is not the typical approach. Instead, synthetic strategies often involve the construction of the thiazole ring with the bromine atom already in place or the use of specific brominating agents and reaction conditions to override the natural reactivity of the ring.

One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. mdpi.com The choice of solvent and temperature can significantly influence the regioselectivity of the reaction. For instance, carrying out the bromination in a polar aprotic solvent like dimethylformamide (DMF) can favor bromination at a specific position. orgsyn.org Theoretical analyses, including ab initio calculations, have been employed to understand and predict the positional selectivity in electrophilic aromatic brominations, corroborating experimental findings. nih.gov

Another strategy involves the use of specialized brominating agents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS), which have demonstrated high regioselectivity for the para-position in aromatic compounds under mild conditions. organic-chemistry.org While not specifically detailed for this compound, these reagents offer a potential avenue for controlled bromination.

In some cases, a Sandmeyer-type reaction can be employed. This involves the diazotization of an amino group at the desired position, followed by treatment with a bromide salt, such as cuprous bromide, to introduce the bromine atom. This method was successfully used in the synthesis of 2-bromo-5-methylpyrazine (B1289261), a structurally related heterocyclic compound. tsijournals.com

Stereoselective and Regioselective Introduction of the Isopropyl Group

The introduction of the isopropyl group at the C5 position of the thiazole ring requires careful consideration of stereoselectivity and regioselectivity.

A common and effective strategy is to begin with a precursor that already contains the isopropyl group. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, allows for the incorporation of various substituents by selecting the appropriate starting materials. nih.gov For the synthesis of this compound, one could envision a reaction between a thioamide and an α-haloketone, where the isopropyl group is already present on one of the reactants.

For example, the synthesis of certain isopropylthiazole derivatives has been achieved through the reaction of 2-isopropylthiazole (B97041) with other reagents, indicating that the pre-formed isopropyl-substituted thiazole is a viable starting material. najah.edu

Direct introduction of the isopropyl group onto a pre-formed 2-bromothiazole (B21250) ring at the C5 position can be achieved through various C-H functionalization reactions. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, a palladium-catalyzed syn-hydroarylation of alkynes with thiazoles has been developed, demonstrating high C5 selectivity. researchgate.net This method allows for the stereoselective synthesis of trisubstituted olefins containing a thiazole moiety.

Furthermore, palladium-catalyzed C-H alkenylation of imidazoles has been achieved with high C5 selectivity, suggesting that similar strategies could be applicable to thiazoles. researchgate.net The use of a Pd/PCy3/RCO2H catalytic system has also been reported for the alkenylation of the C5-position of thiazoles. researchgate.net These methods provide a pathway to introduce an isopropenyl group, which could then be reduced to the desired isopropyl group.

Green Chemistry Principles and Sustainable Synthetic Practices in Bromothiazole Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. bohrium.comresearchgate.netbepls.com In the context of thiazole synthesis, this includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.comresearchgate.netbepls.com

Several green synthetic methods have been developed for thiazole derivatives, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bepls.com

Ultrasound-mediated synthesis: Ultrasound can enhance reaction rates and efficiency. researchgate.net

Use of green solvents: Replacing hazardous organic solvents with water or bio-based solvents is a key aspect of green chemistry. bepls.com

Recyclable catalysts: The development of heterogeneous or recyclable catalysts minimizes waste and improves the economic viability of a process. mdpi.com For example, a recyclable cross-linked chitosan (B1678972) hydrogel has been used as a biocatalyst for thiazole synthesis. mdpi.com

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form the product, are inherently more efficient and generate less waste. bepls.com

Electrochemical synthesis: Electrochemical methods can provide a cleaner alternative to traditional reagents for certain transformations. rsc.org

While specific examples for the synthesis of this compound using these green methods are not extensively detailed in the provided search results, the general trend in thiazole synthesis points towards the adoption of these more sustainable practices.

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include:

Temperature: The temperature can affect reaction rates, selectivity, and the stability of reactants and products. For example, in the bromination of an aromatic compound, the reaction temperature was maintained between 30 and 70°C. google.com

Solvent: The choice of solvent can influence the solubility of reagents, reaction rates, and the regioselectivity of the reaction. orgsyn.org

Catalyst: The type and amount of catalyst can have a profound impact on the reaction outcome.

Reaction time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of byproducts.

Stoichiometry of reactants: Adjusting the ratio of reactants can improve the conversion of the limiting reagent and increase the yield.

A study on the synthesis of 2-bromo-5-methylpyrazine highlighted the importance of controlling the reaction temperature during diazotization and in-situ bromination to improve the yield. tsijournals.com Similarly, for the synthesis of this compound, careful optimization of each synthetic step would be necessary to achieve an efficient and high-yielding process.

Chemical Reactivity and Derivatization of 2 Bromo 5 Isopropylthiazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine-Substituted C2 Position

The C-Br bond at the 2-position of the thiazole (B1198619) nucleus is amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds. The specific outcomes and efficiencies of these reactions are influenced by the choice of catalyst, ligands, base, and solvent.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For 2-bromothiazole (B21250) derivatives, this reaction allows for the introduction of various aryl and vinyl groups.

Detailed research on related brominated heterocyclic compounds, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones, has shown that microwave-assisted Suzuki-Miyaura coupling can be highly efficient. nih.gov A variety of substituted arylboronic acids, including those with both electron-donating and electron-withdrawing groups, can be successfully coupled to the heterocyclic core in good to excellent yields. nih.gov For the arylation of 2-Bromo-5-isopropylthiazole, a typical reaction would involve the thiazole, an arylboronic acid, a palladium catalyst like Pd(PPh₃)₄ or a more advanced catalyst system such as XPhosPdG2/XPhos, and a base like potassium carbonate in a suitable solvent mixture, for instance, dioxane and water. nih.govnih.gov

The reaction is generally tolerant of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. nih.govrsc.org The choice of catalyst and ligands can be crucial in preventing side reactions like debromination, especially with challenging substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles Data is generalized from studies on related bromo-heterocycles.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Arylboronic Acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | Reflux | Good |

| Arylboronic Acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 100-120 | 61-89 |

| Vinylboronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to Good |

The Heck reaction facilitates the substitution of the bromine atom with an olefinic group through a palladium-catalyzed coupling with an alkene. organic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkenes and is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

For 5-bromo substituted thiazoles, Heck reactions have been successfully employed to introduce olefinic structures. researchgate.netbeilstein-archives.org A general procedure involves reacting the bromothiazole with an alkene, such as an acrylate (B77674) or styrene, using a catalyst like palladium acetate (B1210297) (Pd(OAc)₂) and a base, often a tertiary amine like triethylamine (B128534) or a solid base like sodium acetate, in a polar aprotic solvent like DMF or NMP. researchgate.netbeilstein-archives.orgnih.gov The reaction temperature is a critical parameter, with optimal temperatures often around 120°C for brominated thiazoles. beilstein-archives.org

The Heck reaction is known for its high trans selectivity in the resulting alkene product. organic-chemistry.org Research on other five-membered heteroarenes has demonstrated that the regioselectivity of the olefination can be influenced by the substituents on the ring and the specific catalytic system employed. mdpi.com

Table 2: General Conditions for Heck Coupling of Bromo-Thiazoles Data is generalized from studies on related bromo-thiazoles.

| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) |

| Acrylate Esters | Pd(OAc)₂ | NaOAc | DMF / THF | 120 |

| Styrenes | Pd(OAc)₂ / Ligand | Et₃N | NMP | 120-140 |

The Sonogashira coupling is the method of choice for introducing alkynyl groups at the C2 position of the thiazole ring. This reaction involves the coupling of a terminal alkyne with the bromothiazole, catalyzed by a palladium complex and typically a copper(I) co-catalyst, in the presence of a base, usually an amine like triethylamine. soton.ac.uknih.gov

This reaction has been successfully applied to various bromo-substituted thiazoles to create conjugated systems. researchgate.netbeilstein-archives.orgnih.govresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature to moderately elevated temperatures (up to 80°C). beilstein-archives.orgsoton.ac.uknih.gov A typical catalytic system consists of a palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper salt like copper(I) iodide (CuI). soton.ac.uk The amine base serves both as a solvent and to neutralize the hydrogen bromide generated during the reaction.

The Sonogashira reaction is highly versatile and tolerates a wide array of functional groups on both the alkyne and the thiazole, making it a key reaction in the synthesis of pharmaceuticals and functional materials. soton.ac.uknih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles Data is generalized from studies on related bromo-heterocycles.

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | Room Temp - 80 |

| Substituted Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | Room Temp - 60 |

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and is known for its high functional group tolerance. wikipedia.orgnih.gov

For 2-bromothiazole derivatives, Negishi coupling provides an effective route for introducing both alkyl and aryl substituents. nih.govresearchgate.net The organozinc reagents can be prepared in situ or used as pre-formed reagents. The reaction of 2-bromothiazole with an organozinc halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like THF, leads to the corresponding 2-substituted thiazole. researchgate.net Studies on the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles have shown that Negishi cross-coupling can give high yields for the introduction of alkyl groups. nih.govresearchgate.net

The reaction conditions are generally mild, and the high reactivity of organozinc reagents often allows for efficient coupling where other methods might be less effective. organic-chemistry.org

Table 4: General Conditions for Negishi Coupling of Bromo-Thiazoles Data is generalized from studies on related bromo-thiazoles.

| Organozinc Reagent | Catalyst | Solvent | Temperature |

| Alkylzinc Halide | Pd(PPh₃)₄ | THF | Room Temp - Reflux |

| Arylzinc Halide | Pd(dba)₂ / Ligand | THF / NMP | Room Temp - 80°C |

The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This method is valued for its tolerance of a wide variety of functional groups, and the air and moisture stability of the organostannane reagents. wikipedia.org

The Stille reaction has been utilized for the functionalization of bromothiazoles. nih.govresearchgate.net For instance, the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles was achieved via a Stille cross-coupling, although yields were noted to be more moderate compared to the corresponding Negishi couplings. nih.govresearchgate.net The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ in a non-polar solvent such as toluene (B28343) or dioxane. The main drawback of this methodology is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Table 5: General Conditions for Stille Coupling of Bromo-Thiazoles Data is generalized from studies on related bromo-thiazoles.

| Organostannane Reagent | Catalyst | Solvent | Temperature |

| Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | Reflux |

| Alkynyl-Sn(Bu)₃ | Pd(PPh₃)₄ | Dioxane | Reflux |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction has become a premier method for the synthesis of arylamines.

This methodology has been successfully applied to 5-bromothiazoles to synthesize 5-N,N-diarylaminothiazoles in good yields. researchgate.net The reaction typically involves a palladium precatalyst, a bulky phosphine ligand (such as XPhos or t-BuXPhos), and a strong base (like sodium tert-butoxide or lithium bis(trimethylsilyl)amide) in a non-polar solvent like toluene or dioxane. nih.govresearchgate.net Research has also demonstrated the synthesis of boron complexes of thiazole-bridged ligands prepared through Buchwald-Hartwig amination of 5-halothiazoles. rsc.org The choice of ligand and base is critical for the efficiency of the amination of heterocyclic halides. nih.gov

Table 6: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Thiazoles Data is generalized from studies on related bromo-thiazoles.

| Amine Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Diarylamines | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100-110 |

| Primary Amines | Pd₂(dba)₃ / t-BuXPhos | LHMDS | Dioxane | 80-100 |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

One of the most powerful strategies for the functionalization of this compound is the metal-halogen exchange reaction. wikipedia.org This process typically involves treating the bromo-thiazole with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. The reaction converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-lithium bond, generating the key intermediate, 5-isopropylthiazol-2-yl-lithium. nih.gov

This lithiated species is a potent nucleophile that can react with a wide array of electrophiles in a process known as electrophilic quenching. nih.govresearchgate.net This two-step sequence allows for the introduction of diverse functional groups at the C2 position of the thiazole ring. The choice of electrophile determines the final product, making this a highly versatile method for creating a library of 2-substituted-5-isopropylthiazole derivatives. organic-chemistry.orgrsc.org

The table below outlines several examples of electrophilic quenching reactions with the 5-isopropylthiazol-2-yl-lithium intermediate.

| Electrophile | Reagent Example | Product Class |

| Aldehydes/Ketones | Acetaldehyde, Acetone | Secondary/Tertiary Alcohols |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acids |

| Alkyl Halides | Methyl Iodide | Alkylated Thiazoles |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silylated Thiazoles |

| Amides | Dimethylformamide (DMF) | Aldehydes |

| Boronic Esters | Isopropyl pinacol (B44631) borate | Thiazole Boronic Esters |

This table illustrates the versatility of the metal-halogen exchange and electrophilic quench sequence for derivatizing this compound.

Electrophilic Aromatic Substitution on the Thiazole Ring (if applicable for derivatives)

Direct electrophilic aromatic substitution (SEAr) on the this compound ring is generally challenging. The thiazole ring itself is considered an electron-deficient heterocycle, which is less reactive towards electrophiles than benzene (B151609). wikipedia.org The presence of the electron-withdrawing bromine atom at the C2 position further deactivates the ring system.

However, derivatives of this compound, particularly those where the bromine has been replaced by an activating group, can undergo SEAr reactions. For instance, if the bromine is removed via a metal-halogen exchange followed by quenching with a proton source (e.g., H₂O), the resulting 5-isopropylthiazole (B6597480) is more amenable to electrophilic attack. In this derivative, the primary sites for substitution would be the C2 and C4 positions. The isopropyl group at C5 is an activating, ortho-, para-directing group, which would favor substitution at the C4 position. Five-membered heterocycles like thiazoles are generally more susceptible to electrophilic attack than benzene due to the ability of the heteroatoms to stabilize the cationic intermediate. wikipedia.org

Common electrophilic aromatic substitution reactions that could be applied to activated 5-isopropylthiazole derivatives are summarized in the following table.

| Reaction | Reagents | Potential Product (on 5-isopropylthiazole) |

| Nitration | HNO₃ / H₂SO₄ | 5-isopropyl-4-nitrothiazole |

| Halogenation | Br₂ / FeBr₃ | 4-bromo-5-isopropylthiazole |

| Sulfonation | Fuming H₂SO₄ | 5-isopropylthiazole-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-acetyl-5-isopropylthiazole or 4-acetyl-5-isopropylthiazole |

This table presents potential electrophilic aromatic substitution reactions on a derivative of the title compound, highlighting the regiochemical outcomes based on directing group effects.

Nucleophilic Substitution Reactions (if applicable for derivatives)

Direct nucleophilic aromatic substitution (SNAr) on this compound, where a nucleophile displaces the bromide ion, is typically unfavorable. Such reactions require strong activation by electron-withdrawing groups and are not common on this particular scaffold.

Nevertheless, nucleophilic substitution reactions can be highly relevant for derivatives of this compound. Functional groups introduced through other means can serve as handles for subsequent nucleophilic attack. For example, if the isopropyl moiety is modified to contain a leaving group (as discussed in Section 3.5), it becomes susceptible to SN1 or SN2 reactions. youtube.com Similarly, if a carbonyl group is introduced at the C2 position, the adjacent α-carbon can be functionalized via enolate chemistry, which involves nucleophilic attack by the enolate.

Functional Group Transformations and Modifications of the Isopropyl Moiety

The isopropyl group of this compound is not merely a passive substituent; it offers opportunities for further chemical modification. The methine proton (the C-H bond on the carbon directly attached to the thiazole ring) is in a "benzylic-like" position, making it susceptible to radical reactions.

A common transformation is free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This selectively installs a bromine atom at the methine position, converting the isopropyl group into a 2-bromopropan-2-yl moiety. This newly formed tertiary alkyl halide is a versatile intermediate for further transformations. ub.edu It can undergo nucleophilic substitution to introduce a variety of functional groups or elimination reactions to form an isopropenyl group, providing a point of unsaturation.

The table below details potential transformations starting from the brominated isopropyl group.

| Reaction Type | Reagents | Product Functional Group |

| Nucleophilic Substitution | H₂O / Acetone | Tertiary Alcohol (-OH) |

| Nucleophilic Substitution | NaCN / DMSO | Nitrile (-CN) |

| Nucleophilic Substitution | NaOCH₃ / CH₃OH | Ether (-OCH₃) |

| Elimination (E1/E2) | t-BuOK | Alkene (Isopropenyl) |

This table showcases synthetic pathways for modifying the isopropyl side chain of this compound after an initial radical halogenation step.

Synthesis of Complex Molecular Architectures Featuring this compound Scaffolds

This compound is an excellent starting material for the construction of more complex molecular systems, such as bis-thiazoles and fused heterocyclic rings. mdpi.com

Bis-thiazoles: These molecules, containing two linked thiazole units, can be synthesized using modern cross-coupling methodologies. For instance, this compound can participate in Suzuki or Stille coupling reactions. This typically involves converting one molecule of the bromo-thiazole into an organoboron (e.g., a boronic ester) or organotin derivative, often via the lithiated intermediate described in Section 3.2. This derivative is then coupled with a second molecule of this compound in the presence of a palladium catalyst to form 2,2'-bis(5-isopropylthiazole). doaj.org

Fused Heterocyclic Systems: The thiazole ring can also serve as a foundation for building fused ring systems. clockss.org A synthetic strategy might involve introducing appropriate functional groups onto the this compound core that can participate in intramolecular cyclization reactions. For example, a derivative bearing an amine at the C2 position and a carbonyl-containing side chain at the C4 position could be cyclized to form a thiazolo-pyrimidine or a similar fused bicyclic structure. researchgate.net These complex scaffolds are of significant interest in medicinal chemistry and materials science. nih.gov

| Complex Architecture | Synthetic Strategy | Key Reagents/Catalysts |

| Symmetrical Bis-thiazole | Palladium-catalyzed Homocoupling | Pd(PPh₃)₄, base |

| Asymmetrical Bis-thiazole | Suzuki or Stille Cross-Coupling | Pd catalyst, boronic ester/stannane |

| Fused Thiazolo-pyrimidines | Intramolecular Condensation/Cyclization | Acid or base catalyst on a difunctionalized precursor |

This table summarizes advanced synthetic applications of this compound as a building block for larger, more complex molecular structures.

This compound: A Scaffold of Interest in Medicinal Chemistry

The thiazole ring is a fundamental structural motif in a multitude of biologically active compounds, leading to its designation as a "privileged" scaffold in medicinal chemistry. Within this broad class of compounds, this compound serves as a crucial starting material for the synthesis of novel derivatives with potential therapeutic applications. Its unique chemical structure, featuring a reactive bromine atom at the 2-position and an isopropyl group at the 5-position, allows for diverse chemical modifications, making it a valuable intermediate in the development of new pharmaceutical agents. This article explores the applications of this compound in medicinal chemistry, focusing on its role as a synthetic intermediate and the biological activities of its derivatives in antimicrobial and anticancer research.

Applications in Medicinal Chemistry and Drug Discovery

Anticancer Research and Antineoplastic Mechanisms of Action

Cell Cycle Arrest and Regulation

In addition to inducing apoptosis, another important mechanism for anticancer agents is the disruption of the cell cycle in cancer cells. Research on various heterocyclic compounds, including those with structures related to thiazoles, has shown the ability to cause cell cycle arrest. For example, some novel antiproliferative flavonoids have been found to induce cell cycle arrest in human prostate cancer cell lines. mdpi.com Specifically, these compounds were observed to arrest PC3 cells in the G2/M phase of the cell cycle. mdpi.com

While direct studies on this compound are not available, the broader class of isothiocyanates, which are sulfur-containing compounds, have been shown to induce cell cycle arrest and apoptosis through their interaction with tubulin. nih.gov This interaction leads to microtubule depolymerization and subsequent cell cycle arrest. nih.gov These findings suggest that the thiazole scaffold and related structures can be chemically modified to develop compounds that effectively halt the proliferation of cancer cells by interfering with the cell cycle.

Enzyme Inhibition as a Therapeutic Strategy in Oncology

Enzyme inhibition is a well-established therapeutic strategy in oncology, with protein kinases being a major class of targets. Thiazole derivatives have been explored as potential enzyme inhibitors. For example, some thiazole analogues have been investigated as potential tubulin polymerization inhibitors. nih.gov Molecular docking studies of these compounds have aimed to understand their binding to the colchicine (B1669291) binding site of tubulin. nih.gov

Moreover, thiazole-based ligands and their metal complexes have been synthesized and evaluated for their anticancer activity, with molecular docking studies performed against targets like Epidermal Growth Factor Receptor (EGFR) kinase and Tyrosine Kinase (TRK). mdpi.com These studies aim to identify compounds with significant binding potential to these key oncological targets. mdpi.com The exploration of thiazole derivatives as enzyme inhibitors underscores the potential for developing targeted cancer therapies, a field where analogues of this compound could theoretically be investigated.

Anti-inflammatory Effects and Immunomodulatory Potentials

The thiazole nucleus is also associated with anti-inflammatory and immunomodulatory properties. Although specific data on this compound is lacking, research on related thiazole derivatives indicates potential in this area. For instance, new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have been investigated for their anti-inflammatory and antioxidant activities. mdpi.com These compounds have shown anti-inflammatory effects by reducing the acute phase response of bone marrow and oxidative stress. mdpi.com Virtual screening has suggested that these thiazole derivatives may act as potential inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. mdpi.com

Furthermore, the broader class of natural products, which includes many heterocyclic compounds, has been extensively studied for anti-inflammatory and immunomodulatory activities. mdpi.comnih.gov These compounds can modulate the immune system by affecting the balance of pro-inflammatory and anti-inflammatory mediators. nih.gov While direct evidence for this compound is not available, the anti-inflammatory potential of the thiazole scaffold suggests that its derivatives could be promising candidates for the development of new anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While SAR studies specifically for this compound are not readily found in the literature, studies on other thiazole derivatives provide valuable insights. For example, in a series of 4-(p-halophenyl)-thiazolyl derivatives, it was found that a bromo substituent led to the inactivation of the compounds' antimicrobial activity, whereas a chloro substituent was beneficial. nih.gov This highlights the significant impact of halogen substitution on the biological activity of the thiazole ring.

In another study on antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, SAR studies were conducted to understand the influence of different substituents on their activity. nih.gov Such studies are essential for the rational design of more potent and selective therapeutic agents. The principles derived from SAR studies of various thiazole analogues could be applied to the future design and optimization of this compound derivatives for specific therapeutic targets.

Computational and Molecular Docking Studies in Rational Drug Design

Computational methods, particularly molecular docking, are powerful tools in modern drug discovery for predicting the interaction between a ligand and a protein at the atomic level. While specific molecular docking studies for this compound are not widely reported, numerous studies have utilized these techniques for other thiazole derivatives.

For instance, molecular docking has been used to study new thiazole derivatives as potential tubulin polymerization inhibitors, with the aim of understanding their binding modes within the colchicine binding site of tubulin. nih.gov In another study, new thiazole derivatives were synthesized and subjected to molecular docking to evaluate their potential as anti-hepatic cancer agents by targeting the Rho6 protein. nih.gov

Ligand-Protein Interaction Analysis for Target Identification

The analysis of ligand-protein interactions through computational methods is fundamental for identifying and validating new drug targets. This approach has been applied to various thiazole-containing compounds. For example, molecular docking studies of thiazole-based ligands and their copper (II) complexes have been performed against EGFR Kinase and Tyrosine Kinase to identify potential anticancer agents. mdpi.com These studies provide insights into the binding energies and interaction patterns of the ligands with the active sites of these enzymes. mdpi.com

Similarly, molecular docking has been employed to investigate the binding of thiazole derivatives to the active site of inducible nitric oxide synthase (iNOS), suggesting a potential mechanism for their anti-inflammatory activity. mdpi.com These computational approaches are instrumental in the rational design of novel inhibitors and in understanding the molecular basis of their biological activity. While direct studies on this compound are needed, the established methodologies can be readily applied to explore its potential therapeutic targets.

Interactive Data Tables

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Class | Activity | Cancer Cell Line(s) | Key Findings | Reference |

| 1,3-Thiazole-phthalimide derivatives | Pro-apoptotic | MCF-7, MDA-MB-468, PC-12 | Induce apoptosis via the intrinsic pathway. | nih.gov |

| 2-Amino-5-benzylthiazole derivatives | Pro-apoptotic | Human leukemia cells | Induce PARP1 and caspase-3 cleavage, increase Bim, and decrease Bcl-2 levels. | nih.gov |

| Thiazole-based ligands and Cu(II) complexes | Anticancer | SCC4 cancer cell line | Complex 1 showed promising activity with an IC50 value of 31.1μM at 72h. | mdpi.com |

Table 2: Molecular Docking Studies of Thiazole Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

| Thiazole derivatives | Tubulin | Investigated binding to the colchicine binding site. | nih.gov |

| Thiazole derivatives | Rho6 protein | Good docking scores with acceptable binding interactions for anti-hepatic cancer potential. | nih.gov |

| Thiazole-based ligands and Cu(II) complexes | EGFR Kinase, Tyrosine Kinase | Complex 1 showed a binding energy of -10.40 Kcal/mol against the 1t46 molecular target. | mdpi.com |

| Thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles | Inducible nitric oxide synthase (iNOS) | Compounds bind to the active site, potentially reducing NO synthesis. | mdpi.com |

Prediction of Binding Affinities and Pharmacological Profiles

Computational Docking and Binding Affinity Prediction:

Molecular docking simulations are instrumental in predicting how novel compounds, derived from precursors like "Methyl this compound-4-carboxylate," will interact with their target proteins. For instance, in the development of protease-activated receptor 4 (PAR4) antagonists, a key area where thiazole derivatives have shown promise, docking studies can elucidate the binding modes of these inhibitors within the receptor's active site. nih.govacs.org

These simulations can predict crucial interactions, such as hydrogen bonding and hydrophobic interactions, between the thiazole-derived molecule and the amino acid residues of the target protein. nih.gov The predicted binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential potency. For example, computational studies on various heterocyclic compounds, including those with structural similarities to thiazole derivatives, have demonstrated a strong correlation between predicted binding affinities and experimentally determined biological activity. mdpi.com

Pharmacological Profile Prediction:

Beyond single-target binding affinity, in silico methods are employed to predict the broader pharmacological profile of novel compounds. This includes assessing their potential for off-target effects, which can lead to adverse drug reactions. By screening the designed molecules against a panel of known biological targets, researchers can identify potential liabilities early in the drug discovery process.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are utilized to evaluate the drug-like properties of the synthesized compounds. mdpi.com These computational tools assess parameters such as oral bioavailability, metabolic stability, and potential toxicity, providing a comprehensive preclinical profile of the novel thiazole-containing agents.

Development of Novel Biologically Active Thiazole-Containing Agents with Enhanced Potency

"this compound" and its derivatives serve as key building blocks in the synthesis of novel, biologically active molecules with enhanced potency. A notable example is the use of "Methyl this compound-4-carboxylate" in the creation of potent inhibitors of protease-activated receptor 4 (PAR4). nih.gov

Synthesis of PAR4 Inhibitors:

Patents reveal the synthesis of imidazothiadiazole and imidazopyrazine derivatives, which function as PAR4 antagonists, for the potential treatment of platelet aggregation-related disorders. nih.gov The synthesis involves the reaction of "Methyl this compound-4-carboxylate" as a key intermediate. These novel compounds are designed to selectively inhibit PAR4, a G-protein coupled receptor involved in the coagulation cascade. nih.gov

Enhancement of Potency and Structure-Activity Relationship (SAR):

The development of these novel agents involves a detailed exploration of their structure-activity relationship (SAR). By systematically modifying the chemical structure of the initial thiazole-derived compounds and assessing their biological activity, researchers can identify key structural features that contribute to enhanced potency. For instance, in the broader class of PAR4 antagonists, specific substitutions on the heterocyclic core have been shown to significantly impact their inhibitory activity. nih.gov

Applications in Materials Science and Functional Materials

Utilization as a Building Block for Advanced Polymeric and Organic Materials

Brominated heterocyclic compounds are fundamental precursors in the synthesis of a wide array of advanced polymeric and organic materials. lookchem.comnih.gov The bromine atom serves as a versatile functional group for various cross-coupling reactions, enabling the construction of complex molecular architectures. In this context, 2-Bromo-5-isopropylthiazole can be envisioned as a valuable monomer for the synthesis of novel materials.

The primary utility of 2-bromo-substituted heterocycles lies in their participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, which are essential for the construction of conjugated polymer backbones. The isopropyl group at the 5-position can enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for solution-based processing and device fabrication.

While specific research on this compound as a monomer is not extensively reported, the principles of its application can be inferred from the broader chemistry of brominated thiazoles. For instance, the synthesis of various bromothiazoles has been optimized to serve as precursors for functionalized materials. lookchem.comnih.gov The reactivity of the C-Br bond at the 2-position of the thiazole (B1198619) ring allows for its selective functionalization, making it a key site for polymerization.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Co-reactant | Catalyst | Resulting Bond | Application in Materials |

| Suzuki Coupling | Organoboron compounds | Palladium complexes | C-C | Synthesis of conjugated polymers, dendrimers |

| Stille Coupling | Organotin compounds | Palladium complexes | C-C | Polymerization of heterocyclic monomers |

| Heck Coupling | Alkenes | Palladium complexes | C-C (vinyl) | Functionalization of polymers, synthesis of dyes |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper complexes | C-C (alkynyl) | Synthesis of conjugated polymers with rigid backbones |

| Buchwald-Hartwig Amination | Amines | Palladium complexes | C-N | Synthesis of electroactive polymers, organic semiconductors |

Design and Synthesis of Thiazole-Based Functional Polymers

The incorporation of the thiazole moiety into a polymer backbone can impart desirable electronic and physical properties. Thiazole is an electron-rich heterocycle, and its presence in a conjugated system can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the material. The design of thiazole-based functional polymers often targets applications in organic electronics, where the band gap and charge carrier mobility are critical parameters.

The synthesis of such polymers would typically involve the polycondensation of a dibrominated monomer with a co-monomer bearing two reactive groups, such as boronic acids or stannanes. While this compound itself is a monobrominated compound, it could be utilized in several ways:

End-capping agent: To control the molecular weight and functionalize the chain ends of a polymer.

Pendant group: After conversion of the bromo- group to a polymerizable moiety, it could be incorporated as a side chain, influencing the polymer's solubility and self-assembly properties.

Monomer for A-B type polymers: If coupled with a molecule containing a complementary reactive group, it could form the basis of an A-B type monomer that can undergo self-condensation.

The synthesis of polymers containing thiazole units has been shown to be achievable through various polymerization techniques, including direct (hetero)arylation polymerization (DHAP), which is a more atom-economical alternative to traditional cross-coupling methods. researchgate.net

Role in Optoelectronic Materials and Conjugated Systems

Thiazole-containing conjugated polymers are of interest for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The electronic properties of these materials are dictated by the delocalization of π-electrons along the polymer backbone. The thiazole ring can contribute to this delocalization and influence the material's absorption and emission spectra.

The introduction of an electron-donating alkyl group, such as the isopropyl group in this compound, generally leads to a raising of the HOMO level of the resulting polymer. This can be used to tune the band gap and improve the charge injection/transport properties of the material. A comparison of thiophene- and thiazole-based copolymers has shown that the incorporation of thiazole units can slightly increase the optical bandgap. researchgate.net

The development of conjugated polymers for optoelectronics often involves the creation of donor-acceptor (D-A) architectures to control the electronic properties. mdpi.com Thiazole units can act as the donor component in such systems. While specific data for polymers derived from this compound is unavailable, the general optoelectronic properties of thiazole-containing polymers are summarized in the table below.

Table 2: General Optoelectronic Properties of Thiazole-Containing Conjugated Polymers

| Property | Typical Range/Observation | Influence of Thiazole Ring |

| Optical Band Gap (Eg) | 2.0 - 3.0 eV | Tends to be slightly larger than analogous thiophene-based polymers. researchgate.net |

| HOMO Energy Level | -5.0 to -5.5 eV | Can be raised by electron-donating substituents. |

| LUMO Energy Level | -2.5 to -3.0 eV | Influenced by the overall conjugation and presence of acceptor units. |

| Photoluminescence | Varies (often in the visible spectrum) | Can exhibit fluorescence suitable for OLED applications. |

| Charge Carrier Mobility | 10⁻⁵ to 10⁻¹ cm²/Vs | Highly dependent on polymer structure, crystallinity, and processing. |

Exploration of Self-Assembly and Supramolecular Chemistry with Thiazole Derivatives

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. Thiazole derivatives are interesting building blocks for supramolecular chemistry due to the presence of the nitrogen and sulfur heteroatoms, which can participate in hydrogen bonding and other non-covalent interactions. rsc.orgrsc.orgresearchgate.net

The structure of this compound offers several features that could be exploited in supramolecular assembly:

Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic systems.

van der Waals Interactions: The isopropyl group can engage in van der Waals interactions, which can influence the packing of molecules in the solid state.

The interplay of these interactions can lead to the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. rsc.orgrsc.orgresearchgate.net The ability to control the self-assembly of functional molecules is crucial for the bottom-up fabrication of nanomaterials and devices. For instance, the controlled supramolecular polymerization of functionalized thiazolo[5,4-d]thiazole chromophores has been shown to lead to the formation of both 1D nanofibers and 2D sheets with enhanced electrical conductivity. rsc.orgrsc.orgresearchgate.net While this example uses a more complex thiazole system, the underlying principles of self-assembly through non-covalent interactions would also apply to derivatives of this compound.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-bromo-5-isopropylthiazole. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit three distinct signals. The isopropyl group would give rise to a doublet for the six equivalent methyl protons (–CH₃) and a septet for the single methine proton (–CH). The thiazole (B1198619) ring is expected to show a singlet for the proton at the C4 position. The predicted chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the sulfur and nitrogen heteroatoms in the thiazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, six distinct signals are anticipated, corresponding to the two carbons of the isopropyl group and the three carbons of the thiazole ring, plus the carbon attached to the bromine. The chemical shifts of the thiazole ring carbons are particularly informative for confirming the substitution pattern.

Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | CH (CH₃)₂ | ~3.2 | Septet | ~7.0 |

| ¹H | CH(C H₃)₂ | ~1.3 | Doublet | ~7.0 |

| ¹H | H-4 (thiazole ring) | ~7.5 | Singlet | N/A |

| ¹³C | C2 (C-Br) | ~145 | Singlet | N/A |

| ¹³C | C4 | ~120 | Singlet | N/A |

| ¹³C | C5 | ~160 | Singlet | N/A |

| ¹³C | C H(CH₃)₂ | ~30 | Singlet | N/A |

Note: The data presented in this table is predicted and may vary from experimental values.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. The molecular formula of this compound is C₆H₈BrNS, with a calculated monoisotopic mass of approximately 204.9561 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for the presence of a single bromine atom in the molecule.

Fragmentation analysis provides further structural information. Under electron ionization (EI), the this compound molecule is expected to undergo fragmentation, with common losses including the isopropyl group or the bromine atom.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈BrNS |

| Calculated Monoisotopic Mass | 204.9561 Da |

| Expected [M]⁺ Peak (for ⁷⁹Br) | ~204.9561 m/z |

| Expected [M+2]⁺ Peak (for ⁸¹Br) | ~206.9541 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H stretching vibrations from the isopropyl group and the thiazole ring are expected in the 2850-3100 cm⁻¹ region.

The C=N stretching vibration of the thiazole ring typically appears in the 1650-1550 cm⁻¹ range.

C=C stretching from the thiazole ring can also be observed in a similar region.

The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Vibrations involving the C-S bond of the heterocycle also contribute to the fingerprint region of the spectrum.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiazole Ring |

| 2970-2850 | C-H Stretch | Isopropyl Group |

| ~1580 | C=N Stretch | Thiazole Ring |

| ~1470 | C-H Bend | Isopropyl Group |

Note: The data presented in this table is based on typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2,4-diacetyl-5-bromothiazole, provides significant insight into the expected solid-state conformation. st-andrews.ac.ukresearchgate.net X-ray crystallography allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in a crystalline solid. st-andrews.ac.ukresearchgate.net

Based on analogous structures, the thiazole ring of this compound is expected to be planar. The bond lengths and angles within the ring are defined by the hybridization of the carbon, nitrogen, and sulfur atoms. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å.

Crystallographic Data for a Related Compound: 2,4-Diacetyl-5-bromothiazole st-andrews.ac.ukresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.040(2) |

| b (Å) | 8.254(5) |

| c (Å) | 13.208(8) |

| α (°) | 96.191(17) |

| β (°) | 93.865(16) |

This data is for a related compound and serves as a reference for the expected structural parameters of the bromothiazole core.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of moderately polar organic compounds like this compound. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the thiazole ring contains a chromophore.

Gas Chromatography (GC): Due to its likely volatility, GC is also a suitable method for the analysis of this compound. A capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) would be appropriate. The compound is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like 2-bromo-5-isopropylthiazole. These methods provide detailed insights into the electronic structure and reactivity, which can guide synthetic efforts and help in understanding the molecule's behavior.

DFT calculations can elucidate the electronic characteristics of this compound. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting its reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For thiazole (B1198619) derivatives, the HOMO is typically distributed over the electron-rich thiazole ring and any electron-donating substituents, while the LUMO is often localized on the ring and any electron-withdrawing groups. mdpi.com In this compound, the isopropyl group is a weak electron-donating group, while the bromine atom has a more complex electronic effect, acting as an electron-withdrawing group inductively and a weak electron-donating group through resonance. DFT calculations would precisely map these electronic distributions.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Illustrative Data Table for Predicted Electronic Properties of this compound

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and kinetic stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar halogenated thiazole derivatives. They are not derived from direct experimental or computational studies on this compound.

Theoretical calculations are invaluable for optimizing synthetic routes. By modeling reaction pathways, chemists can predict the feasibility of a reaction, identify potential intermediates, and calculate the activation energies of transition states. This is particularly useful for complex multi-step syntheses or when trying to improve the yield and selectivity of a known reaction.

For the synthesis of this compound or its derivatives, DFT can be used to model key reaction steps, such as the Hantzsch thiazole synthesis. nih.govresearchgate.net By calculating the energy profile of the reaction, including the transition states, one can understand the reaction mechanism in detail. researchgate.net This allows for the rational selection of reagents, catalysts, and reaction conditions to favor the desired product and minimize side reactions. For instance, computational analysis could help in understanding the regioselectivity of bromination on an isopropylthiazole precursor.

DFT methods can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. mdpi.comruc.dk By comparing the calculated spectra with experimental data, the structure of a synthesized compound can be confirmed. This is especially useful for distinguishing between isomers. acs.org

IR Spectroscopy: The vibrational frequencies calculated by DFT correspond to the peaks in an IR spectrum. These calculations can help in assigning the vibrational modes to specific functional groups within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the UV-Vis absorption spectra. mdpi.com This can provide information about the chromophores within the molecule and how structural modifications affect its absorption properties.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter (Illustrative) | Corresponding Structural Feature |

| ¹³C NMR | δ ≈ 145 ppm | C2 (carbon bearing the bromine atom) |

| ¹³C NMR | δ ≈ 155 ppm | C5 (carbon bearing the isopropyl group) |

| IR | ν ≈ 1550 cm⁻¹ | C=N stretching vibration of the thiazole ring |

| IR | ν ≈ 650 cm⁻¹ | C-Br stretching vibration |

| UV-Vis | λmax ≈ 250 nm | π → π* transition of the thiazole ring |

Note: These are illustrative values based on general knowledge of thiazole derivatives and are intended to exemplify the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a relatively small molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the isopropyl group. While the thiazole ring is rigid, the orientation of the substituent can influence its packing in a crystal lattice or its interaction with a biological target.

MD simulations are also crucial for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can analyze how they interact with each other in a condensed phase. This can help in understanding properties like boiling point and solubility. Furthermore, MD simulations are extensively used to study the interaction of small molecules with biological macromolecules, such as proteins or DNA, providing a dynamic view of the binding process. nih.govnih.govresearchgate.netplos.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Chemoinformatics and QSAR modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. laccei.org

If a series of thiazole derivatives, including this compound, were synthesized and tested for a specific biological activity, a QSAR model could be developed. imist.manih.gov This involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity (e.g., LogP), and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. imist.ma A robust QSAR model can then be used to predict the activity of new, unsynthesized thiazole derivatives, thereby guiding the design of more potent compounds. The model can also provide insights into which molecular features are most important for the desired activity. nih.gov

Environmental Fate of this compound Remains Largely Uncharacterized

Detailed scientific information regarding the environmental persistence, degradation pathways, and bioaccumulation potential of the chemical compound this compound is not publicly available. A thorough review of scientific literature and environmental databases reveals a significant data gap concerning the ecological impact of this specific brominated thiazole compound.

While general principles of environmental science can offer educated estimations, the absence of specific studies on this compound prevents a detailed and accurate assessment of its behavior in various environmental compartments. Research on other brominated compounds, particularly brominated flame retardants and pesticides, indicates that the presence of a bromine atom on an aromatic ring can influence a molecule's persistence and potential for bioaccumulation. However, the unique combination of the thiazole ring and the isopropyl group in this compound necessitates dedicated research to understand its specific environmental fate.

Currently, there is no available data to populate the following critical areas of environmental assessment for this compound:

Environmental Fate and Remediation Research of Brominated Thiazole Compounds

Strategies for Environmental Impact Mitigation and Sustainable Chemical Management:Without an understanding of its environmental fate and potential for harm, specific strategies for mitigation and sustainable management cannot be developed.

Given the strict focus of this inquiry solely on 2-Bromo-5-isopropylthiazole, it is not possible to provide a scientifically accurate article based on direct research findings. Further investigation and empirical studies are required to address the environmental profile of this compound.

常见问题

Basic: What are the recommended synthetic routes for 2-bromo-5-isopropylthiazole, and how can reaction conditions be optimized?

Methodological Answer:

A common approach for synthesizing brominated thiazoles involves electrophilic substitution or bromination of pre-functionalized thiazoles. For example, bromination using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., chloroform) under reflux has been effective for introducing bromine at the C5 position of imidazothiadiazoles . Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Br₂) and reaction time (48–72 hours) can optimize yield, as seen in the synthesis of 2-amino-5-bromo-4-methylthiazole . For this compound, substituting the isopropyl group may require protecting-group strategies to avoid side reactions during bromination.

Basic: Which analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR can confirm regioselectivity of bromination (e.g., C5 vs. C2 shifts) and isopropyl group integration.

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .